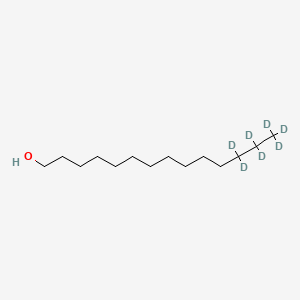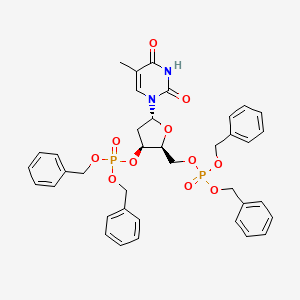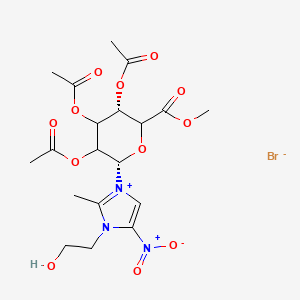
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure. It belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. This compound is characterized by its dioxolane ring, which is substituted with methyl and prop-1-en-2-yl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with methyl and prop-1-en-2-yl substituents in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods may also include purification steps such as distillation or crystallization to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the development of new medications.
Mechanism of Action
The mechanism of action of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and applications .
Properties
Molecular Formula |
C19H26BrN3O12 |
|---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
methyl (3S,6S)-3,4,5-triacetyloxy-6-[3-(2-hydroxyethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]oxane-2-carboxylate;bromide |
InChI |
InChI=1S/C19H26N3O12.BrH/c1-9-20(6-7-23)13(22(28)29)8-21(9)18-16(33-12(4)26)14(31-10(2)24)15(32-11(3)25)17(34-18)19(27)30-5;/h8,14-18,23H,6-7H2,1-5H3;1H/q+1;/p-1/t14?,15-,16?,17?,18-;/m0./s1 |
InChI Key |
OXRIQQFSZJWFHT-QSCXCIALSA-M |
Isomeric SMILES |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])[C@@H]2C(C([C@@H](C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Canonical SMILES |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


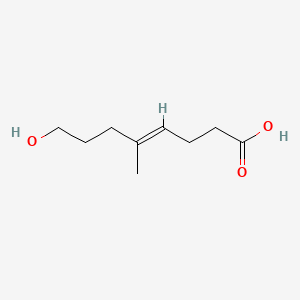
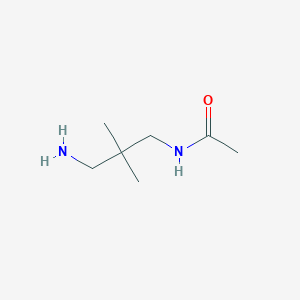
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
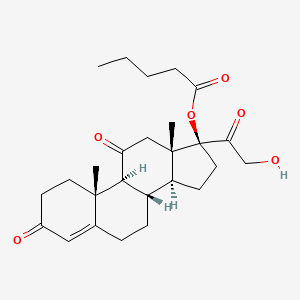
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
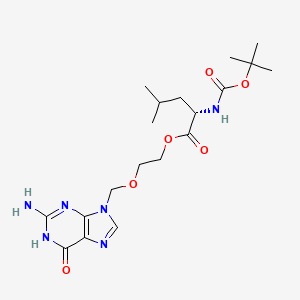
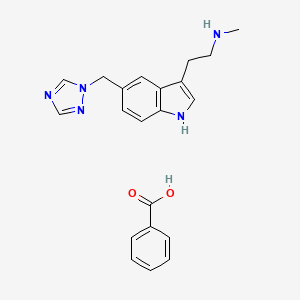
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)
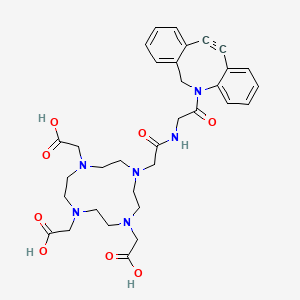

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
